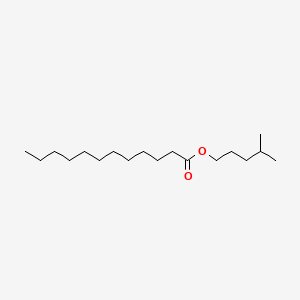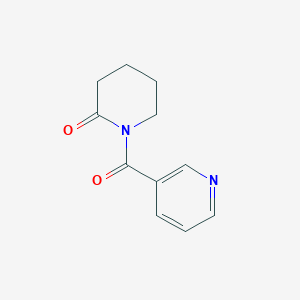
N-nicotinoyl-2-piperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-nicotinoyl-2-piperidona es un compuesto que pertenece a la clase de derivados de piperidina. La piperidina es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono. Los compuestos con un grupo piperidina se utilizan ampliamente en la industria farmacéutica debido a sus significativas actividades biológicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-nicotinoyl-2-piperidona se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 2-piperidona con ácido nicotínico o sus derivados en condiciones adecuadas. La reacción típicamente requiere un catalizador y puede implicar pasos como ciclización, hidrogenación o aminación .
Métodos de Producción Industrial
Los métodos de producción industrial de N-nicotinoyl-2-piperidona a menudo implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Estos métodos pueden incluir procesos de flujo continuo, el uso de catalizadores avanzados y un control estricto de los parámetros de la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-nicotinoyl-2-piperidona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones típicamente implican temperaturas y niveles de pH controlados para asegurar los resultados de reacción deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos de N-nicotinoyl-2-piperidona .
Aplicaciones Científicas De Investigación
La N-nicotinoyl-2-piperidona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de varias moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación explora sus posibles aplicaciones terapéuticas en el tratamiento de varias enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos .
Mecanismo De Acción
El mecanismo de acción de la N-nicotinoyl-2-piperidona implica su interacción con dianas moleculares y vías específicas. Puede actuar inhibiendo ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las dianas moleculares y vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a la N-nicotinoyl-2-piperidona incluyen otros derivados de piperidina como:
Piperina: Se encuentra en la pimienta negra, conocida por sus propiedades antioxidantes.
Evodiamina: Exhibe actividades anticancerígenas y antiinflamatorias.
Matrina: Conocida por sus efectos antiproliferativos en las células cancerosas
Singularidad
La N-nicotinoyl-2-piperidona es única debido a su estructura específica y la presencia de ambos grupos nicotinoyl y piperidona. Esta combinación imparte propiedades químicas y biológicas distintas, haciéndola valiosa para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-(pyridine-3-carbonyl)piperidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c14-10-5-1-2-7-13(10)11(15)9-4-3-6-12-8-9/h3-4,6,8H,1-2,5,7H2 |
Clave InChI |
OBJOMGXPOMFNQU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



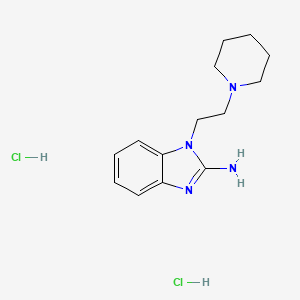

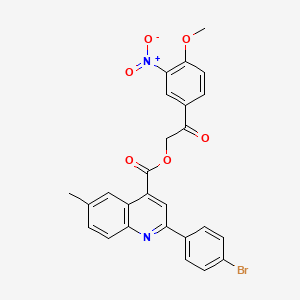

![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)


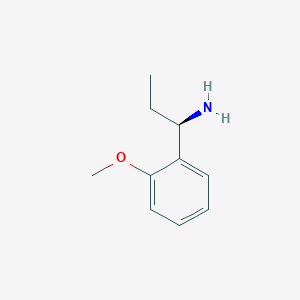

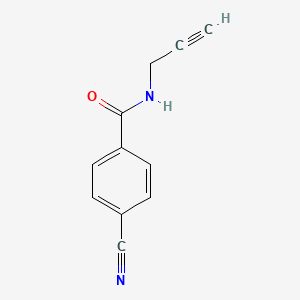
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
